

Comparative analysis of MORF-627 and other $\alpha\beta6$ inhibitors

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Compound of Interest

Compound Name: MORF-627

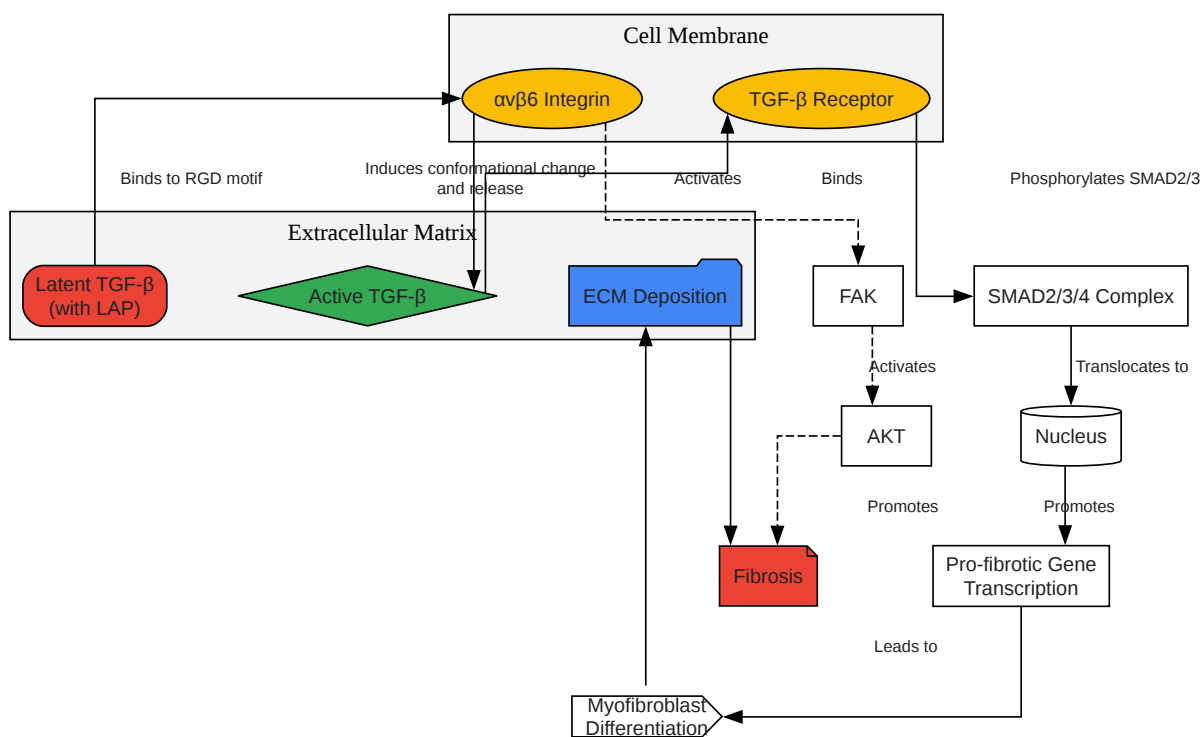
Cat. No.: B15605865

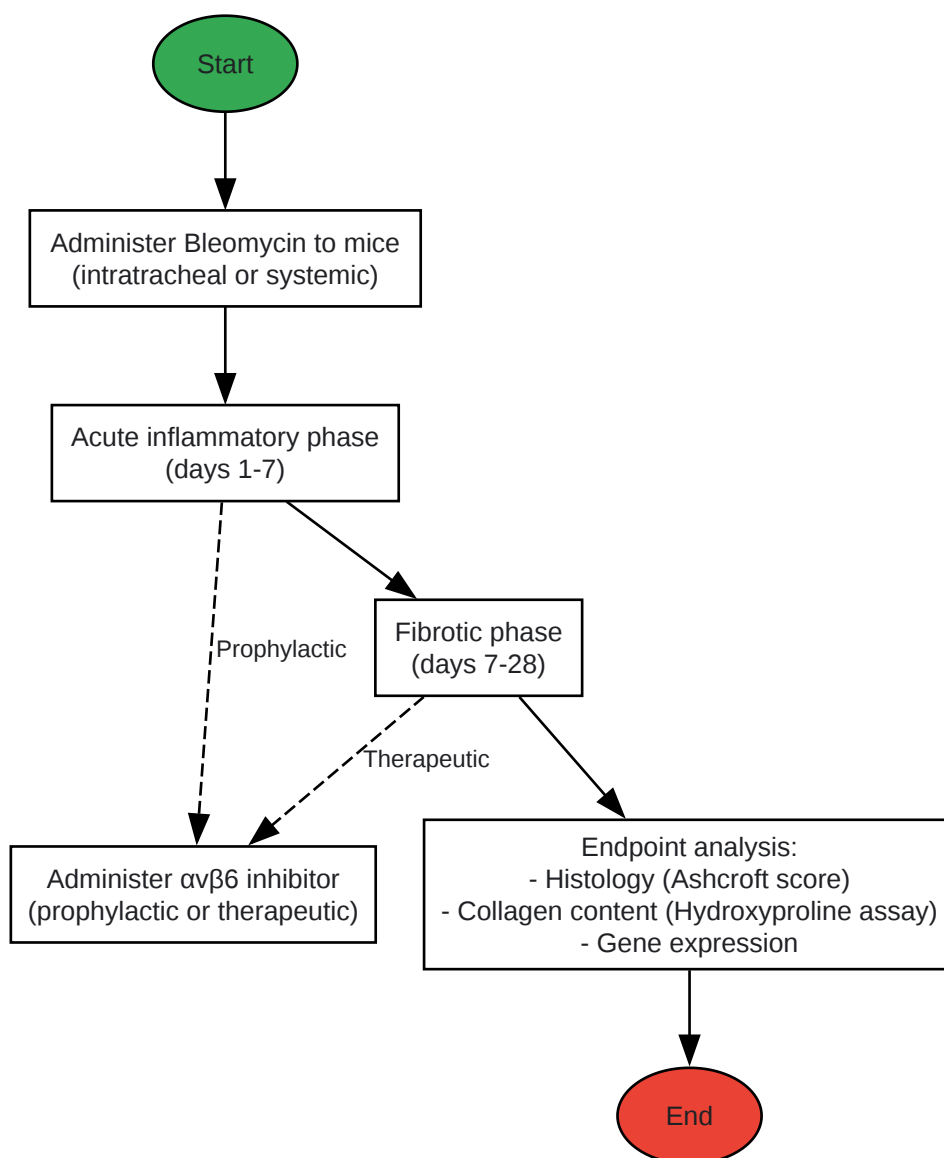
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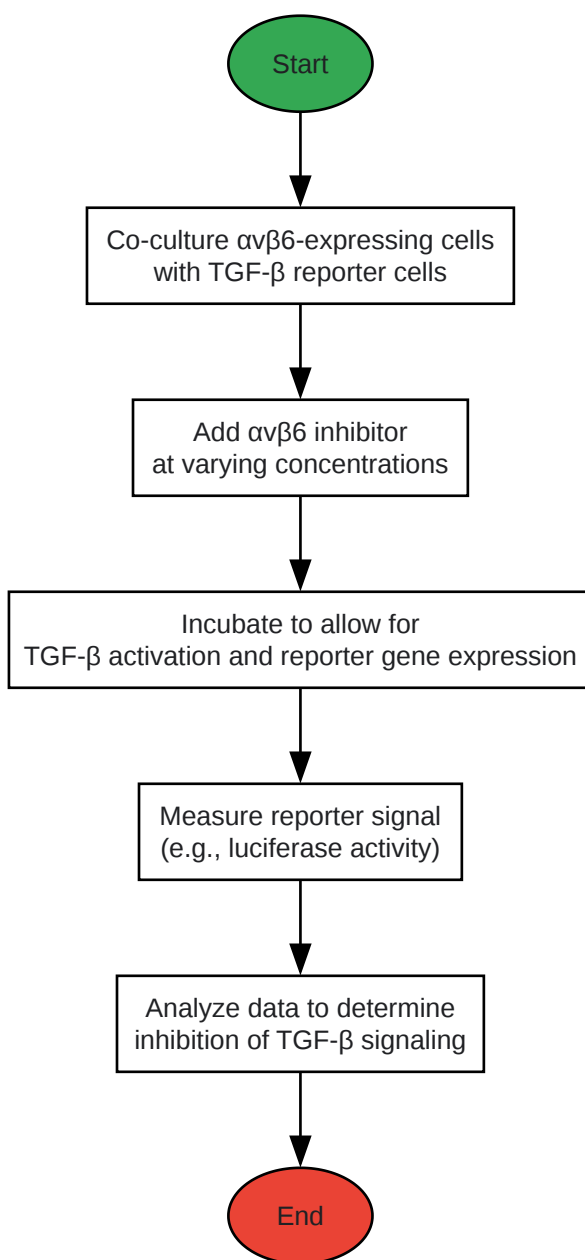
The $\alpha\beta6$ Integrin Signaling Pathway in Fibrosis

The primary mechanism by which $\alpha\beta6$ promotes fibrosis is through the activation of latent TGF- β . The latent TGF- β complex is held inactive by the Latency-Associated Peptide (LAP). Integrin $\alpha\beta6$ binds to an RGD motif within LAP, inducing a conformational change that releases the active TGF- β . Active TGF- β then binds to its receptors on fibroblasts, leading to their differentiation into myofibroblasts, which are key drivers of fibrosis through the excessive deposition of extracellular matrix (ECM) proteins.

Another signaling pathway implicated in $\alpha\beta6$ -mediated fibrosis involves the Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) pathway. Activation of this pathway downstream of integrin engagement can also contribute to the fibrotic process.







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